molecular formula C17H17F2N3O3 B2877122 N-(3-(difluoromethoxy)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide CAS No. 2034307-92-9

N-(3-(difluoromethoxy)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide

Cat. No. B2877122
CAS RN: 2034307-92-9
M. Wt: 349.338
InChI Key: MULBBGISDVUXEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-(difluoromethoxy)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide is a useful research compound. Its molecular formula is C17H17F2N3O3 and its molecular weight is 349.338. The purity is usually 95%.
BenchChem offers high-quality N-(3-(difluoromethoxy)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(difluoromethoxy)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Photooxidation Retardants in Polymers

N-(3-(difluoromethoxy)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide and its derivatives have been explored for their potential as photooxidation retardants in polymers. These compounds exhibit UV absorption capabilities due to their structural features, such as double hydrogen bonding and intramolecular charge transfer, which makes them suitable for protecting polymers against photooxidation by absorbing harmful UV radiation M. Hanna & M. M. Girges, 1990.

Heterocyclic Synthesis

The compound has shown significance in the synthesis of heterocyclic structures, such as thienopyridines and other fused derivatives. Its reactivity under various conditions facilitates the formation of complex heterocyclic frameworks, which are valuable in the development of new pharmaceuticals and agrochemicals A. A. Harb, A. Hussein, & I. Mousa, 2006.

Insecticidal Applications

Derivatives of N-(3-(difluoromethoxy)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide, such as sulfoxaflor, have been discovered and characterized for their insecticidal activity. These compounds target sap-feeding pests, offering a broad-spectrum efficacy against aphids, whiteflies, and other insects, potentially due to their unique action on the insect nicotinic receptor Yuanming Zhu et al., 2011.

Anticonvulsant Activity

Research into N-phenyl derivatives of this compound class has revealed potential anticonvulsant activity. These investigations aim to develop new treatments for epilepsy and related disorders by synthesizing and testing derivatives for their efficacy in preclinical models of seizures K. Kamiński et al., 2015.

Anticancer and Antioxidant Activities

Novel derivatives of N-(3-(difluoromethoxy)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide have been explored for their antioxidant and anticancer activities. Some derivatives exhibit significant activity against specific cancer cell lines and show promising antioxidant properties, indicating potential therapeutic applications in cancer treatment and prevention of oxidative stress-related diseases I. Tumosienė et al., 2020.

Herbicidal Activities

The compound's derivatives have also been evaluated for their herbicidal activities, demonstrating the ability to inhibit chlorophyll synthesis in certain plants. This suggests potential applications in agricultural pest management, providing new tools for controlling weed growth Han Xu et al., 2008.

properties

IUPAC Name

N-[3-(difluoromethoxy)phenyl]-2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17F2N3O3/c1-10(22-15(23)8-11-4-2-7-14(11)21-22)16(24)20-12-5-3-6-13(9-12)25-17(18)19/h3,5-6,8-10,17H,2,4,7H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MULBBGISDVUXEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC(=CC=C1)OC(F)F)N2C(=O)C=C3CCCC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(difluoromethoxy)phenyl)-2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)propanamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.